2-Acetylamino-5-mercapto-1,3,4-thiadiazole 2-Acetylamino-5-mercapto-1,3,4-thiadiazole An Acetazolamide impurity.
Brand Name: Vulcanchem
CAS No.: 32873-56-6
VCID: VC21335625
InChI: InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8)
SMILES: CC(=O)NC1=NNC(=S)S1
Molecular Formula: C4H5N3OS2
Molecular Weight: 175.2 g/mol

2-Acetylamino-5-mercapto-1,3,4-thiadiazole

CAS No.: 32873-56-6

Cat. No.: VC21335625

Molecular Formula: C4H5N3OS2

Molecular Weight: 175.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Acetylamino-5-mercapto-1,3,4-thiadiazole - 32873-56-6

CAS No. 32873-56-6
Molecular Formula C4H5N3OS2
Molecular Weight 175.2 g/mol
IUPAC Name N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide
Standard InChI InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8)
Standard InChI Key DWSMAMSVZRCQMP-UHFFFAOYSA-N
SMILES CC(=O)NC1=NNC(=S)S1
Canonical SMILES CC(=O)NC1=NNC(=S)S1
Appearance Soild powder

Chemical Identity and Structure

Basic Information

2-Acetylamino-5-mercapto-1,3,4-thiadiazole (CAS No. 32873-56-6) is a sulfur-containing heterocyclic compound with a molecular formula of C4H5N3OS2 and a molecular weight of 175.23 g/mol . The compound features a 1,3,4-thiadiazole ring with an acetylamino group at position 2 and a mercapto (thiol) group at position 5. This structure gives the compound its distinctive chemical behavior and reactivity patterns.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 5-(Acetylamino)-1,3,4-thiadiazole-2-thiol

  • 2-Acetamido-5-mercapto-1,3,4-Thiadiazole

  • N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide

  • 2-Acetylamino-1,3,4-thiadiazoline-2-thione

  • EAMTD

Structural Features

The molecular structure contains several key functional elements:

  • A five-membered 1,3,4-thiadiazole ring with two nitrogen atoms and one sulfur atom

  • An acetylamino (-NHCOCH3) group at position 2

  • A mercapto/thiol (-SH) group at position 5, which can exist in tautomeric forms

The combination of these structural elements creates a molecule with multiple reaction sites and potential for biological interactions, explaining its utility in various applications.

Physical and Chemical Properties

Physical Characteristics

2-Acetylamino-5-mercapto-1,3,4-thiadiazole appears as a solid at room temperature with a white to pale yellow coloration . The compound has distinct physical properties that influence its handling, storage, and application in various contexts. These properties are summarized in Table 1.

Table 1: Physical Properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole

PropertyValue
Physical StateSolid
ColorWhite to Pale Yellow
Melting Point208-210°C (decomp.) in ethanol
Density1.71±0.1 g/cm³ (Predicted)
SolubilityDMSO (Slightly), Methanol (Slightly, when heated)
pKa5.31±0.40 (Predicted)
Recommended StorageRefrigerator

The compound demonstrates limited solubility in common organic solvents, being only slightly soluble in DMSO and methanol (when heated) . This limited solubility profile may affect its formulation and application in various research and industrial contexts.

Chemical Reactivity

The predicted pKa value of 5.31±0.40 indicates that 2-Acetylamino-5-mercapto-1,3,4-thiadiazole possesses mild acidic properties, likely attributable to its mercapto group . This acidity influences its chemical behavior and potential for interactions with other molecules in biological systems or chemical reactions.

The mercapto group provides a reactive site for oxidation-reduction reactions and can form disulfide bonds with suitable reaction partners. Additionally, the acetylamino group contains an amide bond that may undergo hydrolysis under appropriate conditions, while the nitrogen atoms in the thiadiazole ring can participate in coordination with metal ions or act as hydrogen bond acceptors.

Synthesis and Production

Related Synthetic Pathways

The patent describes a process where thiosemicarbazide reacts with carbon disulfide in an aqueous phase at temperatures above 40°C, preferably between 55-100°C . The reaction proceeds efficiently when the aqueous phase contains 15-70 weight % of an ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole .

This synthetic approach provides valuable insights into potential routes for the production of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole, though specific modifications would be necessary to introduce the acetylamino group at position 2.

Biological Activities and Applications

Antifungal Properties

Research has shown that various 1,3,4-thiadiazole derivatives exhibit biological activities, particularly antifungal properties. Studies on related compounds indicate activity against Candida albicans, an opportunistic fungal pathogen of clinical significance .

Interestingly, while most compounds show an increase in the Candida albicans inhibition zone proportional to increasing concentration, 2-acetylamino-1,3,4-thiadiazole demonstrates the opposite tendency . This unusual behavior suggests unique structure-activity relationships that could inform the development of novel antifungal agents.

Research on 2-acetylamino-5-chloro-1,3,4-thiadiazole, a related compound, showed varying degrees of fungicidal activity depending on concentration. At lower concentrations (12.5 and 25.0 mg/cm³), it displayed low activity, while at higher concentrations (50.0 mg/cm³), medium activity was observed .

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Last Updated
AK ScientificA2172-Acetylamino-5-mercapto-1,3,4-thiadiazole1g$632021-12-16
Biosynth CarbosynthFA169342-Acetamido-5-mercapto-1,3,4-thiadiazole500mg$652021-12-16
Biosynth CarbosynthFA169342-Acetamido-5-mercapto-1,3,4-thiadiazole1g$1002021-12-16
Matrix Scientific135574{N}-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide 95%+1g$1352021-12-16
Biosynth CarbosynthFA169342-Acetamido-5-mercapto-1,3,4-thiadiazole2g$1502021-12-16

The availability from multiple suppliers with various packaging options facilitates research at different scales, from preliminary investigations to larger applications development .

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